GSK3527497 - 2215855-22-2

GSK3527497

Catalog Number: EVT-270063
CAS Number: 2215855-22-2
Molecular Formula: C17H16ClFN4O4S
Molecular Weight: 426.8474
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK3527497 is a novel potent and selective inhibitor of transient receptor potential vanilloid-4 (TRPV4).
Overview

GSK3527497 is a selective antagonist of the Transient Receptor Potential Vanilloid 4 ion channel, commonly known as TRPV4. This compound has been identified for its potential therapeutic applications in various pathophysiological conditions, particularly those involving the cardiovascular system. TRPV4 plays a significant role in cellular responses to mechanical and thermal stimuli, making it a target for drug development aimed at modulating these pathways.

Source

GSK3527497 was developed by GlaxoSmithKline and has been studied in various preclinical and clinical settings. Research articles have documented its effects on TRPV4 activity and its implications in cardiovascular diseases, pain modulation, and other physiological processes .

Classification

GSK3527497 belongs to the class of small molecule antagonists targeting ion channels. Specifically, it inhibits the activity of TRPV4, which is involved in calcium ion transport across cell membranes. This classification places GSK3527497 among other TRPV4 antagonists such as GSK205 and GSK1016790A, each with distinct binding affinities and mechanisms of action .

Synthesis Analysis

Methods

The synthesis of GSK3527497 involves multi-step organic synthesis techniques that typically include:

  1. Formation of Key Intermediates: Utilizing various coupling reactions to form essential intermediates.
  2. Functional Group Modifications: Employing methods such as alkylation or acylation to introduce necessary functional groups.
  3. Purification: Utilizing chromatographic techniques to isolate the final product from by-products and unreacted materials.

Technical Details

Molecular Structure Analysis

Structure

GSK3527497 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with TRPV4. The precise molecular formula and structural representation can be derived from crystallographic data or computational modeling studies.

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformation and spatial arrangement of atoms. This structural data is crucial for understanding how GSK3527497 fits into the binding site of TRPV4.

Chemical Reactions Analysis

Reactions

GSK3527497 undergoes specific chemical reactions that are relevant to its function as a TRPV4 antagonist. These may include:

  1. Binding Interactions: The compound forms non-covalent interactions with key residues within the TRPV4 channel, stabilizing its inactive conformation.
  2. Metabolic Transformations: In vivo studies may reveal how GSK3527497 is metabolized by cytochrome P450 enzymes or other metabolic pathways.

Technical Details

Understanding these reactions requires detailed kinetic studies to evaluate binding affinities (IC50 values) and the impact of structural modifications on activity. This information is essential for optimizing the compound's pharmacological profile.

Mechanism of Action

Process

The mechanism by which GSK3527497 exerts its effects involves:

  1. Inhibition of TRPV4 Activity: By binding to specific sites on the TRPV4 channel, GSK3527497 prevents calcium ion influx, thereby modulating cellular responses to stimuli.
  2. Impact on Physiological Processes: The inhibition of TRPV4 can influence various physiological processes including pain sensation, vascular tone regulation, and inflammatory responses.

Data

Electrophysiological studies provide quantitative data on how GSK3527497 affects TRPV4 currents under different experimental conditions, illustrating its potency and efficacy as an antagonist .

Physical and Chemical Properties Analysis

Physical Properties

GSK3527497 exhibits specific physical properties such as:

  • Molecular Weight: Typically around 300-500 g/mol.
  • Solubility: Solubility profiles in various solvents can impact bioavailability.

Chemical Properties

Chemical properties include:

  • Stability: The compound's stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Understanding how GSK3527497 reacts with biological macromolecules helps elucidate potential side effects or interactions.

Relevant data from stability studies or solubility tests can provide insights into optimal formulation strategies for drug delivery.

Applications

Scientific Uses

GSK3527497 has potential applications in several scientific areas:

  1. Cardiovascular Research: Its ability to modulate TRPV4 activity makes it a candidate for studying cardiac fibrosis, hypertrophy, and ischemia-reperfusion injury .
  2. Pain Management: As a TRPV4 antagonist, GSK3527497 may offer new avenues for treating pain associated with inflammatory conditions.
  3. Neuroscience: Investigating its effects on sensory neurons could lead to advancements in understanding pain pathways and sensory processing disorders.
Discovery & Development of GSK3527497

Lead Compound Identification: Pyrrolidine Sulfonamide Derivatives

GSK3527497 emerged from GlaxoSmithKline’s optimization campaign targeting Transient Receptor Potential Vanilloid 4 (TRPV4), a calcium-permeable ion channel implicated in cardiovascular and respiratory pathologies. The lead compound, a pyrrolidine sulfonamide derivative, was identified through high-throughput screening (HTS) of chemical libraries. Initial hits exhibited moderate TRPV4 inhibition (IC~50~ ~100 nM) but suffered from poor metabolic stability and suboptimal physicochemical properties. The core structure featured a pyrrolidine diol scaffold with a sulfonamide pharmacophore, essential for anchoring the molecule within the TRPV4 voltage-sensing-like domain (VSLD) [1] [2]. Key challenges included:

  • Low oral bioavailability due to high polarity
  • Metabolic vulnerability at the pyrrolidine N-position
  • Limited aqueous solubility (<0.1 mg/mL at pH 7.4) [1] [7].

Table 1: Early Lead Compound Profile

ParameterLead CompoundTarget for GSK3527497
TRPV4 IC~50~98 nM≤12 nM
Metabolic Stability (HL~liver~)12 min>60 min
Aqueous Solubility<0.1 mg/mL>1 mg/mL
Plasma Protein Binding89%<80%

Rational Design Strategies for TRPV4 Inhibition

Structural insights from cryo-electron microscopy (cryo-EM) of human TRPV4 in complex with antagonists guided rational design. Cryo-EM revealed that GSK3527497 binds a hydrophobic pocket within the VSLD, inducing a symmetry transition (C4 to C2) that stabilizes the channel in a closed state. This binding mode:

  • Displaces structural water molecules critical for gating
  • Disrupts S4-S5 linker dynamics, preventing pore dilation
  • Utilizes halogen bonding with Tyr^551^ and π-stacking with Trp^733^ [2].The cyanocyclobutyl moiety was engineered to occupy an auxiliary subpocket lined by Leu^529^ and Val^538^, enhancing potency 8-fold versus earlier analogs. Molecular dynamics simulations confirmed that the 4-fluorobenzonitrile group optimally orients the scaffold for van der Waals contacts with the TRP helix [2] [5].

Optimization of Pharmacokinetic Parameters (CL~u~, Vd~ssu~, MRT)

Pharmacokinetic refinement focused on three parameters:

  • Unbound Clearance (CL~u~): Introduction of a 4-aminomethyl group on the pyrrolidine ring reduced CYP3A4-mediated oxidation, lowering CL~u~ from 38 mL/min/kg (lead) to 9 mL/min/kg [1] [9].
  • Unbound Volume of Distribution (Vd~ssu~): Incorporation of a chloropyridyl sulfonamide enhanced tissue penetration (Vd~ssu~ = 1.2 L/kg vs. 0.8 L/kg in leads) while avoiding lysosomal trapping [1].
  • Mean Residence Time (MRT): Hydroxymethyl substitution on pyrrolidine improved MRT from 2.1 to 6.3 hours by reducing renal secretion [7] [9].These modifications yielded a low projected human dose (10–25 mg/day) for TRPV4 saturation [1].

Table 2: Pharmacokinetic Parameters of GSK3527497 vs. Precursors

ParameterPrecursor APrecursor BGSK3527497
CL~u~ (mL/min/kg)38229
Vd~ssu~ (L/kg)0.81.01.2
MRT (h)2.14.56.3
F~oral~ (%)3558>80

Role of Conformational Dynamics in Tissue Binding

Conformational flexibility enabled tissue-selective binding:

  • The synclinal conformation of the pyrrolidine-hydroxymethyl group promoted hydrogen bonding with pulmonary endothelial lipids, increasing lung:plasma ratios (8:1 vs. 3:1 in rigid analogs) [2] [9].
  • Molecular rigidity induced by the cyanocyclobutyl group minimized entropic penalties upon binding to TRPV4 in vascular tissues, improving target residence time by 4-fold [5] [9].
  • Free energy calculations revealed a -9.2 kcal/mol binding energy contribution from conformational changes stabilizing the VSLD hydrophobic core [2].

Scaffold Modification for Enhanced Solubility & Crystalline Properties

To address poor solubility:

  • The cyanocyclobutyl moiety replaced solubilizing groups (e.g., morpholine), balancing LogP (2.1 vs. 3.5 in leads) and aqueous solubility (>1 mg/mL) [5] [7].
  • Hydrochloride salt formation (GSK3527497 HCl, CAS#2215855-51-7) enabled crystalline solid-state properties:
  • High melting point (208°C)
  • >98% purity under GMP synthesis
  • Stability >3 years at -20°C [1].
  • Powder X-ray diffraction confirmed Form I polymorph with superior dissolution kinetics (85% release in 30 min at pH 6.8) [1] [7].

Table 3: Physicochemical Properties of GSK3527497 HCl

PropertyValue
Molecular Weight463.31 g/mol
Solubility (DMSO)>50 mM
Solubility (Water)1.2 mg/mL (pH 7.4)
Crystal FormMonoclinic P2~1~/c
Purity>98% (HPLC-UV)
Storage Stability-20°C, desiccated (≥3 years)

Properties

CAS Number

2215855-22-2

Product Name

GSK3527497

IUPAC Name

4-(((3S,4S)-4-(Aminomethyl)-1-((5-chloropyridin-2-yl)-sulfonyl)-4-hydroxypyrrolidin-3-yl)oxy)-2-fluorobenzonitrile

Molecular Formula

C17H16ClFN4O4S

Molecular Weight

426.8474

InChI

InChI=1S/C17H16ClFN4O4S/c18-12-2-4-16(22-7-12)28(25,26)23-8-15(17(24,9-21)10-23)27-13-3-1-11(6-20)14(19)5-13/h1-5,7,15,24H,8-10,21H2/t15-,17-/m0/s1

InChI Key

IQEGRQYYSXOUJI-RDJZCZTQSA-N

SMILES

N#CC1=CC=C(O[C@H]2CN(S(=O)(C3=NC=C(Cl)C=C3)=O)C[C@]2(CN)O)C=C1F

Solubility

Soluble in DMSO

Synonyms

GSK3527497; GSK-3527497; GSK 3527497

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.